(4E)-3-methyl-4-[4-(pentyloxy)benzylidene]-1,2-oxazol-5(4H)-one
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Overview
Description
(4E)-3-methyl-4-[4-(pentyloxy)benzylidene]-1,2-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by its unique structure, which includes a pentyloxybenzylidene group attached to the oxazole ring
Preparation Methods
The synthesis of (4E)-3-methyl-4-[4-(pentyloxy)benzylidene]-1,2-oxazol-5(4H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methyl-1,2-oxazol-5(4H)-one and 4-(pentyloxy)benzaldehyde.
Condensation Reaction: The key step in the synthesis is the condensation reaction between 3-methyl-1,2-oxazol-5(4H)-one and 4-(pentyloxy)benzaldehyde. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the benzylidene linkage.
Reaction Conditions: The reaction is typically conducted under reflux conditions in an appropriate solvent, such as ethanol or methanol, to ensure complete conversion of the starting materials to the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
(4E)-3-methyl-4-[4-(pentyloxy)benzylidene]-1,2-oxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzylidene group to a corresponding alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzylidene moiety can be replaced with other groups using appropriate reagents and conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(4E)-3-methyl-4-[4-(pentyloxy)benzylidene]-1,2-oxazol-5(4H)-one has found applications in various scientific research fields, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: The compound is being explored for its potential pharmacological properties, including its ability to interact with specific molecular targets.
Industry: In the industrial sector, it may be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of (4E)-3-methyl-4-[4-(pentyloxy)benzylidene]-1,2-oxazol-5(4H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
(4E)-3-methyl-4-[4-(pentyloxy)benzylidene]-1,2-oxazol-5(4H)-one can be compared with other similar compounds, such as:
(4E)-3-methyl-4-[4-(methoxy)benzylidene]-1,2-oxazol-5(4H)-one: This compound has a methoxy group instead of a pentyloxy group, which may result in different chemical and biological properties.
(4E)-3-methyl-4-[4-(ethoxy)benzylidene]-1,2-oxazol-5(4H)-one: The ethoxy derivative may exhibit different reactivity and interactions compared to the pentyloxy derivative.
(4E)-3-methyl-4-[4-(butoxy)benzylidene]-1,2-oxazol-5(4H)-one: The butoxy derivative is another similar compound with potential variations in its properties.
The uniqueness of this compound lies in its specific structural features, which influence its reactivity and interactions in various applications.
Properties
Molecular Formula |
C16H19NO3 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
(4E)-3-methyl-4-[(4-pentoxyphenyl)methylidene]-1,2-oxazol-5-one |
InChI |
InChI=1S/C16H19NO3/c1-3-4-5-10-19-14-8-6-13(7-9-14)11-15-12(2)17-20-16(15)18/h6-9,11H,3-5,10H2,1-2H3/b15-11+ |
InChI Key |
RKNZKLVITBLWRY-RVDMUPIBSA-N |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)/C=C/2\C(=NOC2=O)C |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C=C2C(=NOC2=O)C |
Origin of Product |
United States |
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